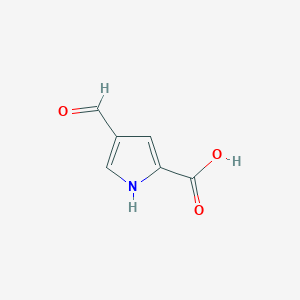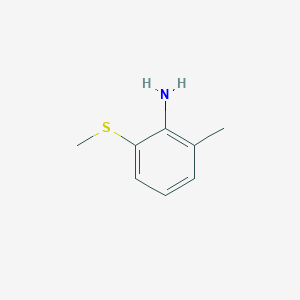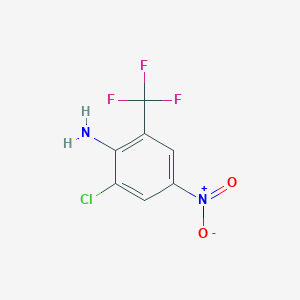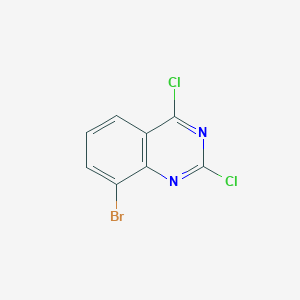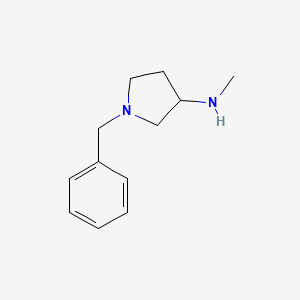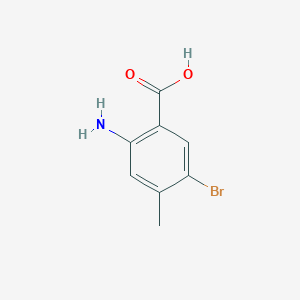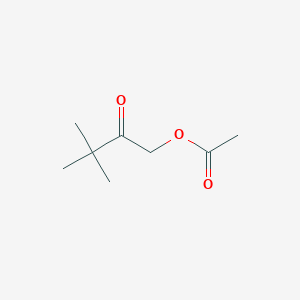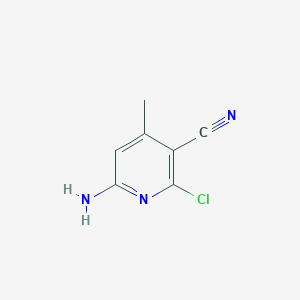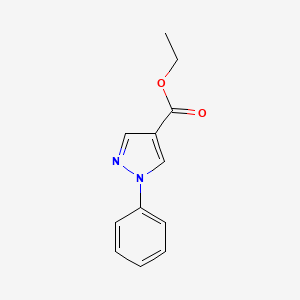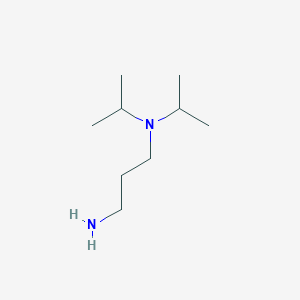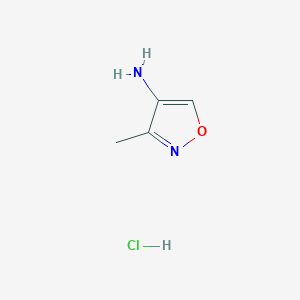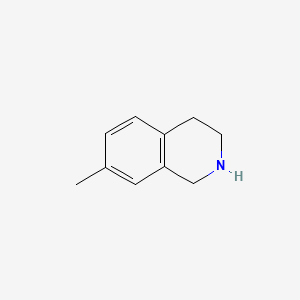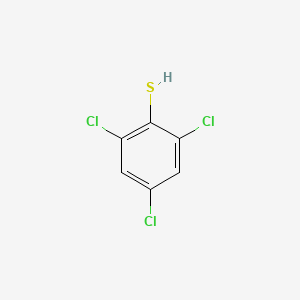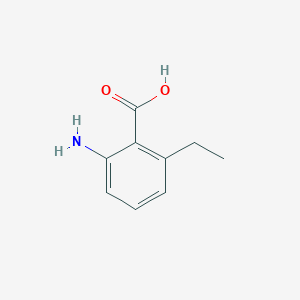![molecular formula C23H28N2O6 B1282653 (2S)-3-(4-羟基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰基]氨基]丙酸 CAS No. 66076-38-8](/img/structure/B1282653.png)
(2S)-3-(4-羟基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰基]氨基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that appears to be related to the family of compounds used in the synthesis of HIV protease inhibitors. The structure suggests that it contains multiple chiral centers, an aromatic ring, and several functional groups including amides and a carboxylic acid. This molecule could potentially be an intermediate or a final product in the synthesis of pharmaceuticals targeting viral proteases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin using trimethyl-aluminum . This method could potentially be adapted or serve as inspiration for the synthesis of the compound , considering the structural similarities and the presence of an amino acid backbone in both molecules.
Molecular Structure Analysis
The molecular structure of the compound likely includes several stereocenters, as indicated by the (2S) designations, which means that the synthesis must be carefully controlled to achieve the desired stereochemistry. The presence of a 4-hydroxyphenyl group suggests aromatic interactions could be significant in the molecule's behavior and reactivity. The molecular structure would also be expected to have implications for the compound's binding affinity to protease enzymes, given the importance of stereochemistry in enzyme-substrate interactions.
Chemical Reactions Analysis
The compound contains functional groups that could undergo various chemical reactions. The amide linkages suggest potential for hydrolysis under acidic or basic conditions, while the carboxylic acid group could be involved in esterification or amidation reactions. The presence of a hydroxy group on the aromatic ring could also participate in reactions typical of phenols, such as etherification or sulfonation. The reaction of β-iminoalcohols with sulfur dioxide to produce (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids, as described in one study , could be relevant if similar functional groups are present in the target compound.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer from the structure that it is likely to be solid at room temperature and may have moderate solubility in polar organic solvents due to the presence of both hydrophobic (phenyl rings) and hydrophilic (carboxylic acid) groups. The molecule's chiral centers could also lead to optical activity, which would be an important consideration in its characterization and potential pharmaceutical applications.
科学研究应用
计算肽学和药物设计
Flores-Holguín 等人(2019 年)探讨了一组新型抗真菌三肽的特性,包括 (2S)-3-(4-羟基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰基]氨基]丙酸。使用概念密度泛函理论,他们计算了分子性质和结构,重点关注与亲核、亲电和自由基功能相关的活性位点。这项研究对于药物设计非常重要,尤其是在预测新肽的 pKa 值和生物活性评分方面 (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
不对称合成
Monclus 等人(1995 年)描述了该化合物变体的不对称合成,重点是苄基溴化物的合成和甘氨酸烯醇衍生物的烷基化。这项研究有助于更广泛的化学合成领域,特别是在创建氟化化合物方面 (Monclus, Masson, & Luxen, 1995).
抗氧化和抗炎活性
Subudhi 和 Sahoo(2011 年)合成了新型 (2S)-2-({2-[1,4-二氢-3,5-双(甲氧羰基)-2,6-二甲基-4-(2-硝基苯基)吡啶-1-基]-2-氧代乙基}氨基)-3-(4-羟基苯基)丙酸类似物。他们评估了它们的体外抗氧化和抗炎活性,发现其具有显着的疗效,这可能对医学应用产生影响 (Subudhi & Sahoo, 2011).
药物开发中的合成和评估
Reynolds 和 Hermitage(2001 年)合成了一种相关化合物,该化合物在强效 PPARγ 激动剂的开发中至关重要。该研究重点关注以铜(I)催化的 N-芳基化作为关键偶联步骤,这与药物化学相关,尤其是在药物开发的背景下 (Reynolds & Hermitage, 2001).
在微生物学中的应用
Rimbault 等人(1993 年)研究了极端嗜热硫依赖性厌氧古菌培养物中的有机酸,其中分析了 (2S)-3-(4-羟基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰基]氨基]丙酸的衍生物。这项研究对于理解极端环境中的微生物代谢至关重要 (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).
安全和危害
The safety and hazards of this compound are not specifically mentioned in the sources I found. However, it is stated that this product is not intended for human or veterinary use and is for research use only12.
未来方向
I couldn’t find specific information on the future directions of this compound. However, there are general discussions on future directions for various fields such as physics-based ground motion modeling7.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRXGPIISDLXFD-OALUTQOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Tyr-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

